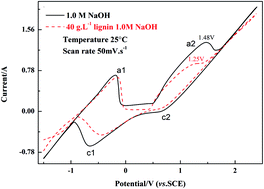Electrochemically catalyzed conversion of cornstalk lignin to aromatic compounds: an integrated process of anodic oxidation of a Pb/PbO2 electrode and hydrogenation of a nickel cathode in sodium hydroxide solution
Sustainable Energy & Fuels Pub Date: 2020-01-18 DOI: 10.1039/C9SE00942F
Abstract
This paper presents a novel process to degrade cornstalk lignin in alkaline liquor by using an electrolytic cell, equipped with a nickel plate cathode and a Pb/PbO2 anode in sodium hydroxide solution. Cyclic voltammetry tests were conducted and polarization curves were obtained to research the electrochemical oxidation performance of the Pb/PbO2 anode and electrocatalytic hydrogenation of the Ni cathode in the lignin alkali solution. High performance liquid chromatography (HPLC) was used to characterize the functional groups and molecular weight distribution of the lignin residue. By GC-MS analysis, it was confirmed that there were 12 kinds of compounds in the degradation products of alkali cornstalk lignin. In addition to this, some commercially valuable chemicals, including toluene, m-xylene (MX), o-xylene (OX) and anisole, were also observed.


Recommended Literature
- [1] Self-assembled peptide-based nanoblocks for drug delivery†
- [2] Ground to conduct: mechanochemical synthesis of a metal–organic framework with high proton conductivity†
- [3] Temperature effect of tapered element oscillating microbalance (TEOM) system measuring semi-volatile organic particulate matter
- [4] Benefits of very thin PCBM and LiF layers for solution-processed p–i–n perovskite solar cells†
- [5] Acid-catalyzed three-component addition of carbonyl compounds with 1,2,3-triazoles and indoles†
- [6] Facile preparation of graphene–Fe3O4 nanocomposites for extraction of dye from aqueous solution
- [7] Photoelectron angular distributions as sensitive probes of surfactant layer structure at the liquid–vapor interface†
- [8] Monohelical self-assembly of 5-alkoxyisophthalamides
- [9] Inside front cover
- [10] Simultaneously enhancing the performance of perovskite solar cells and suppressing lead leakage via an interface modification strategy†










